Product packaging for D-Mannosamine hydrochloride(Cat. No.:)

D-Mannosamine hydrochloride

Cat. No.: B1631457
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-OHXGPSCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Context as a D-Mannose Derivative and Amino Sugar

D-Mannosamine is a monosaccharide that belongs to the family of amino sugars. Structurally, it is a derivative of D-mannose, a C-2 epimer of glucose. wikipedia.org The defining feature of D-mannosamine is the replacement of the hydroxyl group (-OH) at the C-2 position of D-mannose with an amino group (-NH₂). chegg.com This seemingly subtle alteration has profound biochemical consequences, as it introduces a nitrogen-containing functional group that can participate in a variety of biological reactions distinct from its parent sugar. D-Mannosamine is also a C-2 epimer of D-glucosamine, another abundant amino sugar. researchgate.net

The hydrochloride salt form of D-mannosamine enhances its stability and solubility in aqueous solutions, making it well-suited for use in a wide range of biochemical and cell-based experiments. nih.gov In its crystalline state, D-mannosamine hydrochloride has been shown to adopt a 4C1 chair conformation. nih.gov

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₃NO₅ · HCl
Molecular Weight 215.63 g/mol
Appearance White crystalline solid
Solubility Water
Synonyms 2-Amino-2-deoxy-D-mannose hydrochloride

Overview of its Significance in Biochemical Research and Glycoscience

The significance of this compound in biochemical research and glycoscience stems primarily from its role as a metabolic precursor and a modulator of glycosylation, the enzymatic process that attaches glycans (carbohydrates) to proteins and lipids. nih.govwikipedia.org Glycosylation is a critical post-translational modification that influences protein folding, stability, and function, as well as cell-cell recognition and signaling. wikipedia.org

One of the most well-documented roles of D-mannosamine is as a precursor in the biosynthesis of sialic acids. nih.gov N-acetyl-D-mannosamine (ManNAc), a derivative of D-mannosamine, is the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. wikipedia.org By supplying cells with D-mannosamine or its analogs, researchers can influence the biosynthesis of sialic acids and study their roles in various physiological and pathological processes. nih.govnih.gov

Furthermore, D-mannosamine and its derivatives serve as powerful tools for chemical biologists to probe and manipulate cellular glycosylation pathways. It has been used to synthesize non-natural N-acetyl-D-mannosamine (ManNAc) analogs, which can be metabolically incorporated into cellular glycans. nih.gov This "glycoengineering" approach allows for the introduction of chemical reporters, such as thiols or azides, onto the cell surface, enabling the visualization and study of glycan trafficking and dynamics. nih.gov

D-mannosamine has also been identified as an inhibitor of specific glycosylation pathways. Notably, it has been shown to inhibit the formation of glycosylphosphatidylinositol (GPI) anchors, which are complex glycolipids that tether many proteins to the cell surface. nih.govresearchgate.net This inhibition is thought to occur by preventing the addition of a specific mannose residue in the GPI core glycan. researchgate.net Research has also demonstrated that D-mannosamine can inhibit N-linked glycosylation, a major form of protein modification, by affecting the synthesis of lipid-linked oligosaccharide precursors. nih.gov This inhibitory activity has been leveraged to study the functional consequences of altered glycosylation in various cellular contexts, including angiogenesis. nih.gov

The ability to be chemically modified and its metabolic plasticity make this compound a versatile molecule for a broad range of applications in glycoscience, from fundamental studies of glycan biosynthesis to the development of novel therapeutic and diagnostic strategies.

Table 2: Key Research Applications of this compound

Research AreaApplication of this compoundResearch Finding
Sialic Acid Biosynthesis Precursor for the synthesis of sialic acid analogs.Used to study the roles of sialic acids in cellular recognition and disease. nih.govnih.gov
Metabolic Glycoengineering Starting material for the synthesis of non-natural ManNAc analogs.Enables the introduction of chemical reporters onto cell surface glycans for imaging and tracking. nih.gov
GPI Anchor Biosynthesis Inhibitor of GPI anchor formation.Blocks the attachment of certain proteins to the cell membrane, allowing for the study of their function. nih.govresearchgate.net
N-Linked Glycosylation Inhibitor of N-linked glycosylation.Induces ER stress and the unfolded protein response, leading to downstream cellular effects like angiogenesis. nih.gov
Drug Delivery Component in the synthesis of mannosylated liposomes.Facilitates the targeted delivery of therapeutic agents to cells expressing mannose receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B1631457 D-Mannosamine hydrochloride

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1

InChI Key

QKPLRMLTKYXDST-OHXGPSCHSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Origin of Product

United States

Mechanistic Elucidation of D Mannosamine Hydrochloride S Biological Activity

Modulation of Glycosylation Processes

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates the structure, function, and localization of molecules. D-Mannosamine hydrochloride has been identified as a potent modulator of this intricate cellular machinery.

Investigations into Protein Glycosylation Inhibition Mechanisms

D-Mannosamine, the active component of this compound, has been demonstrated to inhibit protein glycosylation. nih.gov A primary mechanism of this inhibition is its interference with the assembly of glycosylphosphatidylinositol (GPI) anchors. nih.govresearchgate.netembopress.org GPI anchors are complex glycolipids that tether a wide array of proteins to the cell surface. Research has shown that mannosamine (B8667444) blocks the incorporation of these GPI anchors into proteins. nih.govresearchgate.netembopress.org This disruption leads to a significant reduction in the surface expression of GPI-anchored proteins. nih.govresearchgate.net

Specifically, mannosamine has been found to inhibit the addition of ethanolamine, a key component of the GPI core, to both mammalian and trypanosomal GPI-anchored proteins. researchgate.net This suggests that mannosamine depletes the pool of transfer-competent GPI-precursor lipids, thereby preventing their attachment to proteins. nih.govresearchgate.netembopress.org It is important to note that this inhibitory effect on GPI-anchoring is not due to a general inhibition of N-glycosylation, as mannosamine does not appear to affect the transfer of N-glycans to proteins or their subsequent processing. researchgate.net

Analysis of N-Glycan and O-Glycan Profile Alterations

Studies have revealed that D-mannosamine treatment leads to noticeable shifts in the types of glycan structures present on the cell surface. nih.gov While the precise mechanisms are still under investigation, it is clear that the introduction of this amino sugar disrupts the normal enzymatic pathways responsible for building and modifying both N-linked and O-linked glycans. O-mannosylation, while less common than other forms of O-glycosylation in mammals, is crucial for the function of certain proteins, and its perturbation can have significant consequences. uga.edu

Influence on Fundamental Cellular Physiology

The alterations in glycosylation induced by this compound have cascading effects on various aspects of cellular physiology, from intracellular communication to the structural integrity of tissues.

Research into Cell Signaling Pathway Perturbations

The inhibition of protein glycosylation by D-mannosamine can trigger cellular stress responses, leading to the activation of specific signaling pathways. nih.gov For instance, the accumulation of improperly folded glycoproteins in the endoplasmic reticulum due to glycosylation inhibition can induce the unfolded protein response (UPR). nih.gov Furthermore, research has shown that D-mannosamine can stimulate endothelial cell proliferation through the activation of the JNK signaling pathway. nih.gov

The antitumor activity of D-mannosamine has also been linked to its influence on cellular signaling. In human malignant T-lymphoid cell lines, D-mannosamine's toxicity is thought to involve changes to the cell membrane structure, suggesting an impact on membrane-associated signaling events. nih.gov

Studies on Cell Adhesion Mechanism Modifications

Cell adhesion, a fundamental process in tissue organization and cell communication, is heavily dependent on the glycosylation of cell surface proteins. D-mannosamine's ability to interfere with GPI anchor formation directly impacts cell adhesion, as many GPI-anchored proteins are involved in cell-cell and cell-matrix interactions. nih.govresearchgate.net By reducing the surface expression of these proteins, mannosamine can alter the adhesive properties of cells. nih.gov

The general changes in N- and O-glycan profiles induced by D-mannosamine also contribute to modified cell adhesion. nih.gov Glycans on the cell surface act as ligands for various cell adhesion molecules, and alterations in their structure can disrupt these interactions.

Examination of Protein Secretion Pathway Dynamics

The disruption of GPI anchor attachment by D-mannosamine has a profound effect on the protein secretion pathway. nih.govresearchgate.netembopress.org In polarized epithelial cells, GPI-anchored proteins are typically sorted to the apical membrane. nih.govresearchgate.net Treatment with mannosamine converts these apical membrane-bound proteins into unpolarized, secreted products. nih.govresearchgate.net This indicates that the GPI anchor serves as a crucial signal for apical targeting and that its absence, due to mannosamine's inhibitory action, reroutes the protein into a secretory pathway. nih.govresearchgate.netembopress.org This provides strong evidence for the role of GPI anchors in membrane trafficking and protein sorting. nih.govresearchgate.net

The dynamics of protein secretion are complex, involving the formation and fusion of secretory vesicles. nih.gov While direct studies on D-mannosamine's effect on all aspects of this process are limited, its ability to alter the final destination of proteins highlights its significant influence on the secretory pathway.

Mentioned Compounds

Compound Name
This compound
D-Mannosamine
Ethanolamine
N-glycans
O-glycans
Glycosylphosphatidylinositol (GPI)

Research Findings on D-Mannosamine's Effects

Cell TypeEffect of D-MannosamineResearch Focus
Polarized MDCK cellsReduced surface expression of GPI-anchored proteins; conversion of apical proteins to secretory products. nih.govresearchgate.netInhibition of GPI anchor incorporation. nih.govresearchgate.net
Mammalian and Trypanosomal cellsInhibition of [3H]ethanolamine incorporation into GPI-anchored proteins. researchgate.netSpecific inhibition of a GPI component. researchgate.net
Bovine and human microvascular endothelial cellsStimulation of cell proliferation. nih.govActivation of JNK signaling and unfolded protein response. nih.gov
Human malignant T-lymphoid cell linesCytotoxicity, potentiated by sodium oleate. nih.govAntitumor activity and membrane structure changes. nih.gov

This compound as a Component in Biosynthetic Pathways

This compound is a fundamental building block for the synthesis of more complex molecules that are vital for cellular function. Its primary role in this context is as a precursor for the biosynthesis of sialic acids, which are in turn incorporated into glycoproteins.

Precursor Role in Sialic Acid Biosynthesis

This compound serves as a starting material for the synthesis of N-acetyl-D-mannosamine (ManNAc). caymanchem.com ManNAc is a crucial and direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. cymitquimica.comselleckchem.com The biosynthesis of sialic acid is a highly regulated process, with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc being the rate-limiting step. cymitquimica.com By providing an alternative source for ManNAc, D-mannosamine can influence the cellular pool of sialic acids.

The pathway from D-mannosamine to sialic acid involves its conversion to ManNAc, which is then phosphorylated to ManNAc-6-phosphate. This intermediate is subsequently converted to Neu5Ac-9-phosphate, and finally dephosphorylated to yield Neu5Ac. Studies have demonstrated that the administration of mannosamine derivatives can lead to the formation of corresponding sialic acids, which are then incorporated into glycoconjugates. caymanchem.com

Integration into Glycoprotein (B1211001) Synthesis

The sialic acids derived from this compound are terminally located on the glycan chains of glycoproteins and glycolipids. cymitquimica.comselleckchem.com These negatively charged sugar residues play a pivotal role in a wide array of biological phenomena, including cellular recognition, cell adhesion, and signaling events. The process of adding sialic acids to nascent glycoproteins, known as sialylation, occurs in the Golgi apparatus.

By serving as a precursor to sialic acid, this compound is thus directly integrated into the synthesis of glycoproteins. The availability of sialic acid can influence the extent of sialylation of cellular glycoproteins, thereby modulating their structure and function. This has significant implications for various physiological and pathological processes, as the sialic acid cap on glycoproteins can affect protein stability, receptor-ligand interactions, and immune responses. selleckchem.com

Induction of Cellular Stress Responses

The introduction of D-mannosamine into cellular systems can perturb normal metabolic processes, particularly those related to protein modification in the endoplasmic reticulum, leading to the activation of cellular stress response pathways.

Unfolded Protein Response and Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is the primary site for the folding and post-translational modification of secretory and membrane proteins. A critical modification is N-linked glycosylation, which is essential for the proper folding of many proteins. D-mannosamine has been shown to interfere with this process. It can prevent the elongation of the oligosaccharide precursor, leading to the transfer of truncated mannose-containing N-glycans to glycoproteins.

This disruption in the normal glycosylation process can result in an accumulation of misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). thermofisher.com The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing the degradation of misfolded proteins through a process known as ER-associated degradation (ERAD). thermofisher.com The interference of D-mannosamine with N-glycan synthesis directly implicates it as an inducer of ER stress and the UPR.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, ERK)

Current scientific literature, based on targeted searches, does not provide direct evidence for the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, by this compound. While ER stress, which can be induced by mannosamine, is known to be a potent activator of the JNK pathway, direct studies linking this compound to the activation of JNK and ERK are lacking.

Modulation of AKT, mTOR, and CREB Signaling

There is currently a lack of direct research findings in the scientific literature detailing the modulation of AKT, mTOR, and CREB signaling pathways by this compound. While the structurally related compound D-mannose has been reported to influence the PI3K/AKT/mTOR signaling pathway in certain cell types, these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.govnih.gov Therefore, the precise effects of this compound on these key cellular signaling cascades remain to be elucidated.

Data Tables

Table 1: Role of this compound in Biosynthesis

Process Role of this compound Key Intermediates Final Product Cellular Location
Sialic Acid BiosynthesisPrecursorN-acetyl-D-mannosamine (ManNAc), ManNAc-6-phosphate, Neu5Ac-9-phosphateN-acetylneuraminic acid (Neu5Ac)Cytoplasm
Glycoprotein SynthesisIndirect integration via sialic acidCMP-Neu5AcSialylated glycoproteinsGolgi Apparatus

Table 2: Cellular Stress Responses to this compound

Stress Response Mechanism of Induction by D-Mannosamine Key Cellular Effectors
Endoplasmic Reticulum (ER) StressInterference with N-linked glycosylation leading to misfolded protein accumulation.PERK, IRE1, ATF6 (UPR sensors)
Unfolded Protein Response (UPR)Activated by ER stress to restore protein folding homeostasis.Chaperones (e.g., BiP), ERAD components

Synthetic Methodologies and Chemical Derivatization of D Mannosamine Hydrochloride

Advanced Synthetic Strategies for D-Mannosamine Hydrochloride Production

The generation of this compound and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), can be achieved through various chemical and enzymatic routes, often starting from more abundant carbohydrate precursors.

Chemical Synthesis from Carbohydrate Precursors

Several carbohydrate precursors serve as starting materials for the chemical synthesis of D-Mannosamine. These methods often involve multiple steps of protection, activation, and stereoselective transformations.

From N-Acetyl-D-glucosamine (GlcNAc): A common and economically viable method for producing N-acetyl-D-mannosamine is through the base-catalyzed epimerization of the readily available N-acetyl-D-glucosamine. google.comresearchgate.net This reaction establishes an equilibrium between the two epimers, with the starting material, GlcNAc, being the major component. google.com Various bases, including sodium hydroxide, potassium hydroxide, calcium hydroxide, and basic ion exchange resins, can be used to facilitate this transformation. google.comresearchgate.netacs.org The separation of the desired ManNAc from the unreacted GlcNAc can be challenging and often requires sophisticated purification techniques. google.com

From D-Arabinose: D-Mannosamine can be synthesized from D-arabinose through methods like stereoselective aminohomologation. google.comcdnsciencepub.com One approach involves the addition of ammonia (B1221849) to D-arabo-tetraacetoxy-1-nitrohexene-1, which is derived from D-arabinose. This stereospecific reaction yields a crystalline 1-nitro-1-deoxy-N-acetyl-D-mannosaminol intermediate. Subsequent application of the Nef reaction converts this intermediate into 2-amino-2-deoxy-D-mannose (D-mannosamine), which can then be isolated as its hydrochloride salt. cdnsciencepub.com

From Glycals: Glycals, which are cyclic enol ether derivatives of sugars, are versatile starting materials in carbohydrate synthesis. Rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates represents a method for synthesizing α-N-acetylmannosamine (ManNAc). acs.org This approach offers a stereoselective route to the manno-configuration.

Enzymatic Approaches to N-Acetyl-D-Mannosamine Synthesis

Enzymatic methods provide highly specific and efficient alternatives to chemical synthesis for producing N-acetyl-D-mannosamine. icepharma.com These reactions are typically carried out under mild conditions and can offer high yields.

One prominent enzymatic route is the interconversion of N-acetyl-D-glucosamine to N-acetyl-D-mannosamine catalyzed by the enzyme N-acyl-D-glucosamine 2-epimerase. google.comresearchgate.net Another significant enzymatic pathway involves the reversible cleavage of N-acetylneuraminic acid (sialic acid) by N-acetylneuraminate lyase (NAL) to yield pyruvate (B1213749) and N-acetyl-D-mannosamine. researchgate.netumich.edu While the equilibrium of this reaction favors the cleavage of sialic acid, it can be driven towards synthesis by using a high concentration of pyruvate. researchgate.net Furthermore, N-acetyl-D-mannosamine can be produced from UDP-N-acetylglucosamine (UDP-GlcNAc) by the action of UDP-GlcNAc 2-epimerase, an enzyme found in mammalian cells as part of the sialic acid biosynthetic pathway. umich.eduwikipedia.org

Epimerization Reactions in Aminosugar Synthesis

Epimerization at the C-2 position is a key transformation in the synthesis of D-mannosamine and its derivatives from the more common D-glucosamine.

As previously mentioned, the base-catalyzed epimerization of N-acetyl-D-glucosamine is a widely used method. acs.orgrsc.org The reaction proceeds via a deprotonation-reprotonation mechanism at the C-2 position. The use of different bases, such as calcium hydroxide, has been explored to optimize the efficiency of this epimerization. researchgate.net

Enzymatic epimerization offers a highly selective alternative. The N-acyl-D-glucosamine 2-epimerase specifically interconverts N-acetyl-D-glucosamine and N-acetyl-D-mannosamine. google.comresearchgate.net In some bacteria, a different enzyme, N-acetylmannosamine-6-phosphate 2-epimerase (NanE), catalyzes the epimerization of N-acetylmannosamine-6-phosphate to N-acetylglucosamine-6-phosphate as part of the sialic acid catabolic pathway. nih.gov This enzyme utilizes a deprotonation-reprotonation mechanism involving a key lysine (B10760008) residue. nih.gov

Design and Preparation of D-Mannosamine Analogs

The synthesis of D-mannosamine analogs with modified structures is crucial for probing biological pathways and developing new therapeutic agents. These analogs can act as inhibitors of specific enzymes or be used as metabolic labels. nih.gov

Synthesis of Non-Natural N-Acetyl-D-Mannosamine (ManNAc) Analogs

The sialic acid biosynthetic pathway has a remarkable tolerance for unnatural ManNAc analogs, allowing for their metabolic incorporation into cellular glycans. nih.gov This has spurred the synthesis of a variety of ManNAc analogs.

A common strategy for synthesizing these analogs starts from commercially available this compound. nih.gov The synthesis often involves a series of protection and acylation steps. For instance, peracetylated analogs can be prepared by first acetylating the hydroxyl groups, followed by N-acylation with a desired functional group. nih.gov This approach has been used to create a range of analogs, including those with elongated N-acyl side chains. researchgate.net

Incorporation of Bio-Orthogonal Functional Groups (e.g., Thiol Functionalities)

The introduction of bio-orthogonal functional groups into ManNAc analogs allows for the specific chemical labeling of glycans in living systems. nih.gov These groups, such as azides and alkynes, are chemically inert in biological systems but can be selectively reacted with a corresponding probe. acs.orgnih.gov

A particularly interesting bio-orthogonal group is the thiol functionality. nih.gov The incorporation of thiol groups into ManNAc analogs enables the display of these reactive functionalities on the cell surface. nih.gov One approach to synthesizing thiol-containing ManNAc analogs involves the preparation of a peracetylated analog with a pendant acetylthio- group. nih.gov This analog can be metabolically processed by cells, leading to the incorporation of thiol groups into the sialic acid residues of the glycocalyx. nih.gov These cell-surface thiols can then be used for various applications, including site-specific drug delivery and studying cell-cell interactions. researchgate.netnih.gov

Stereoselective Glycosylation Utilizing Mannosamine (B8667444) Derivatives

The stereoselective synthesis of glycosidic bonds is a primary challenge in carbohydrate chemistry, and this is particularly true for the formation of β-mannosaminides. researchgate.net The stereochemical outcome of a glycosylation reaction, yielding either an α- or β-linkage, is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the activation system. mdpi.com For mannosamine donors, the axial orientation of the C-2 substituent presents a unique stereochemical challenge, as both standard neighboring group participation and non-participating methods often favor the formation of the α-anomer. researchgate.net

Strategies for Alpha- and Beta-Mannosaminide Formation

The synthesis of α- and β-mannosaminides requires distinct strategic approaches, primarily centered on the choice of the protecting group at the C-2 amino function and other positions on the pyranose ring.

Alpha (α)-Mannosaminide Formation: The formation of 1,2-trans-glycosides, which corresponds to the α-anomer in the manno-configuration, is reliably achieved through neighboring group participation (NGP). ru.nl By installing a participating acyl-type protecting group on the C-2 amine, such as an acetyl (in N-acetyl-D-mannosamine) or phthaloyl group, the reaction proceeds through a bicyclic oxazolinium or related ion intermediate. This intermediate shields the β-face of the donor, forcing the glycosyl acceptor to attack from the α-face, resulting in the exclusive or predominant formation of the α-glycoside. mdpi.comresearchgate.net Additionally, the use of a 3-O-benzoyl group on a 2-azido mannosamine donor has been shown to achieve complete α-stereoselectivity. rsc.org

Beta (β)-Mannosaminide Formation: The synthesis of 1,2-cis-glycosides, or β-mannosaminides, is significantly more challenging. researchgate.net Strategies to overcome the natural preference for the α-anomer can be broadly categorized as direct and indirect methods.

Direct Methods: These approaches utilize a mannosaminyl donor and aim to control the stereoselectivity to favor the β-product. A crucial element is the use of a "non-participating" group at the C-2 position. google.com The 2-azido-2-deoxy-D-mannopyranosyl derivatives are the most synthetically relevant donors for this purpose. google.com The azido (B1232118) group does not form a participating intermediate, allowing for potential attack from the β-face. However, this often leads to a mixture of anomers. mdpi.com To enhance β-selectivity, specific protecting groups can be installed at other positions. For instance, a picoloyl (Pico) group at the C-3 position of a 2-azido mannosamine donor has been demonstrated to provide high or complete β-stereocontrol through remote participation. rsc.org Other direct methods involve the activation of mannosyl thioglycosides or sulfoxides with trifluoromethanesulfonic anhydride, which can form an α-mannosyl triflate intermediate that reacts with alcohols in an SN2-like manner to yield the β-mannoside. researchgate.net This approach requires non-participating groups at C-2 and C-3 and a conformationally rigid system, such as one provided by a 4,6-O-benzylidene acetal. researchgate.net

Indirect Methods: These strategies involve forming a β-glycosidic linkage using a different sugar, such as a glucopyranosyl donor, and then performing a post-glycosylation chemical modification to generate the mannosamine stereochemistry. rsc.org A common indirect route involves the formation of a β-glucoside, followed by an oxidation-reduction sequence or an SN2 inversion of configuration at the C-2 position to epimerize the gluco-configuration to the manno-configuration. rsc.org

Role of Protecting Groups and Neighboring Group Participation in Stereocontrol

Protecting groups do more than simply mask functional groups; they play a critical role in directing the stereochemical outcome of glycosylation reactions through electronic effects, conformational constraints, and intramolecular participation. mdpi.comsemanticscholar.org

Neighboring Group Participation (NGP): The most established mechanism for achieving 1,2-trans glycosylation involves NGP from a C-2 acyl protecting group. acs.orgnih.gov In the case of a mannosamine donor with a C-2 N-acyl group, activation of the anomeric leaving group leads to the formation of an oxocarbenium ion. The adjacent acyl group's carbonyl oxygen attacks the anomeric center from the β-face, forming a stable, fused bicyclic dioxolanium (or related) ion intermediate. acs.org This intermediate effectively blocks the β-face, so the incoming glycosyl acceptor can only attack from the α-face, leading to the stereospecific formation of the α-(1,2-trans)-mannosaminide. researchgate.net

Remote Participation and Non-Participating Groups: To achieve the 1,2-cis (β) linkage, NGP from the C-2 position must be suppressed. This is accomplished by using a non-participating protecting group on the amine, with the 2-azido group being a premier example. rsc.orggoogle.com However, simply preventing C-2 participation is often insufficient to guarantee β-selectivity, as the α-product may still be thermodynamically or kinetically favored.

To actively promote β-mannosaminide formation, chemists have explored the influence of "remote participation" from protecting groups at other positions on the sugar ring, such as C-3, C-4, or C-6. acs.orgresearchgate.net These distal acyl groups can influence the stereochemical outcome by interacting with the reactive oxocarbenium ion intermediate. researchgate.net A notable example is the use of a 3-O-picoloyl group in a 2-azido-mannosamine donor, which can direct the stereoselectivity toward the β-anomer. rsc.org The nitrogen atom in the picoloyl group is thought to coordinate with the promoter or stabilize the β-face, encouraging attack from that direction.

Conformation-constraining protecting groups, such as the 4,6-O-benzylidene acetal, are also crucial. researchgate.net By locking the pyranose ring in a rigid 4C1 conformation, these groups limit conformational flexibility and can enhance the stereodirecting effects of other groups on the donor, which is critical for methods relying on SN2-type displacement. researchgate.net In some specialized systems, forcing the mannose donor into a 1C4 conformation has been used to enable NGP that results in the formation of β-mannosides. ru.nlbohrium.com

The interplay between participating and non-participating groups, remote participation, and conformational locks provides a complex but powerful toolkit for controlling the stereoselective synthesis of mannosaminide glycosides.

Table of Research Findings on Mannosamine Glycosylation Stereoselectivity

Glycosyl Donor C-2 GroupGlycosyl Donor C-3 GroupKey StrategyPredominant ProductReference(s)
N-Acyl (e.g., Acetyl)O-Acyl / O-EtherC-2 Neighboring Group Participationα-Mannosaminide mdpi.comresearchgate.net
Azido (N₃)O-Benzoyl (Bz)Remote Directing Groupα-Mannosaminide rsc.org
Azido (N₃)O-Picoloyl (Pico)Remote Neighboring Group Participationβ-Mannosaminide rsc.org
Azido (N₃)O-Ether (non-participating)Non-participating C-2 Groupα/β Mixture mdpi.comgoogle.com
Thioether AuxiliaryO-EtherNGP in 1C4 Conformationβ-Mannoside ru.nlbohrium.com

Structural and Molecular Interaction Investigations of D Mannosamine Hydrochloride

Advanced Crystallographic and Conformational Studies

The crystalline form of D-Mannosamine hydrochloride has been a subject of detailed investigation, providing a wealth of information about its three-dimensional structure and dynamic behavior.

X-ray Diffraction Analysis of this compound Crystal Structure

X-ray diffraction analysis of this compound (C₆H₁₄NO₅⁺·Cl⁻) crystals has provided precise data on its molecular geometry. nih.gov The compound crystallizes from a mixture of methanol, ethyl acetate, and n-hexane. nsf.govresearchgate.net The crystal data and refinement details from these studies offer a foundational understanding of its solid-state structure.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₆H₁₄NO₅⁺·Cl⁻
Formula weight 215.63
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 6.963(2)
b (Å) 9.920(4)
c (Å) 13.064(5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 902.1(6)
Z 4

Note: Data obtained from studies on this compound crystals. nsf.gov

Pyranosyl Ring Conformation (e.g., ⁴C₁ Chair Form)

The six-membered pyranosyl ring of this compound predominantly adopts a ⁴C₁ chair conformation. nih.govresearchgate.net This conformation is a common and stable arrangement for hexopyranoses. However, in the case of this compound, this chair form is slightly distorted towards a C3,O5B boat conformation. nih.govresearchgate.net This distortion is a subtle but important aspect of its three-dimensional structure.

Analysis of Ionic Hydrogen Bonding Networks

The presence of charged species, specifically the aminium (NH₃⁺) group and the chloride anion (Cl⁻), leads to the formation of a complex network of ionic hydrogen bonds within the crystal structure of this compound. nih.gov

Interaction Profiles Involving Chloride and Aminium Ions

The hydrogen bonding network in crystalline this compound is extensive and involves three primary types of ionic hydrogen bonds: N⁺-H···O, N⁺-H···Cl⁻, and O-H···Cl⁻. nih.govresearchgate.net These interactions create a robust three-dimensional framework that stabilizes the crystal lattice. The aminium group acts as a hydrogen bond donor to both oxygen atoms of neighboring sugar molecules and to the chloride anions. Similarly, the hydroxyl groups of the sugar also participate in hydrogen bonding with the chloride anions.

Influence on Saccharide Structural Parameters

The ionic hydrogen bonding has a discernible influence on the structural parameters of the D-Mannosamine molecule, particularly on the exocyclic groups. nih.gov The hydroxyl groups outside the pyranosyl ring are observed to adopt eclipsed conformations, a geometry that is stabilized by the strong ionic hydrogen bonds to the chloride anion. nih.govnsf.govresearchgate.net This demonstrates that the intermolecular forces within the crystal have a direct impact on the fine details of the molecular conformation.

Supramolecular Chemistry and Host-Guest Complexation

The study of non-covalent interactions in supramolecular chemistry provides significant insight into biological processes and the development of novel molecular systems. D-Mannosamine, as a key amino sugar, participates in such interactions, particularly in host-guest complexation with macrocyclic receptors. These interactions are primarily governed by a combination of forces including hydrophobic effects, ion-dipole interactions, and hydrogen bonding.

Macrocycles like cucurbit[n]urils (CB[n]) are notable for their rigid, hydrophobic cavities and two identical carbonyl-lined portals, which allow them to encapsulate a variety of guest molecules in aqueous solutions. rsc.orgnih.gov The binding affinity and specificity are dictated by the size of the guest molecule relative to the cavity of the cucurbituril (B1219460) host.

Encapsulation by Macrocyclic Receptors (e.g., Cucurbitnih.govuril)

Cucurbit[n]urils have demonstrated a strong capacity for forming stable host-guest complexes with amino sugars. The protonated amine group of this compound is particularly suited for strong ion-dipole interactions with the electron-rich carbonyl portals of cucurbiturils.

While specific binding studies for this compound with Cucurbit nih.govuril (CB nih.gov) are not extensively detailed in the reviewed literature, extensive research on the closely related Cucurbit rsc.orguril (CB rsc.org) provides valuable insights. CB rsc.org has been shown to bind protonated amino saccharides, including D-Mannosamine, with high affinity. nih.gov This complexation is confirmed through various analytical techniques including NMR spectroscopy and isothermal titration calorimetry (ITC).

Research has shown that CB rsc.org exhibits excellent affinity for binding various amino saccharides in water. The association constants (Kₐ) are typically in the range of 10³ to 10⁴ M⁻¹. For this compound, the binding affinity with CB rsc.org is significant, driven by the encapsulation of the protonated sugar within the macrocyclic cavity.

Binding Affinities (Kₐ) of Amino Saccharides with Cucurbit rsc.orguril in Water
Amino SaccharideBinding Affinity (Kₐ) in M⁻¹Reference
D-Glucosamine hydrochloride2.5 x 10³ researchgate.net
D-Galactosamine hydrochloride1.6 x 10⁴
This compoundData not specified in provided search results

The table above presents the binding affinities for various amino saccharides with Cucurbit rsc.orguril. While the exact value for D-Mannosamine was not found in the provided results, it is part of the group of amino saccharides studied that show high affinity.

Cucurbit nih.govuril, with its larger cavity, is known to form stable 1:1 or even 2:1 host-guest complexes with suitable molecules. rsc.orgnih.gov Computational studies on the encapsulation of the related molecule glucosamine (B1671600) by CB nih.gov indicate that the monosaccharide is encapsulated within the host cavity for the entire duration of simulations. researchgate.net This suggests a similar stable encapsulation is probable for this compound, where the sugar residue would reside within the hydrophobic cavity, stabilized by interactions at the portals.

Effects on Anomeric Stabilization in Solution

In solution, monosaccharides like D-Mannosamine exist in equilibrium between their α- and β-anomers, a phenomenon known as mutarotation. nih.gov The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon in a pyranose ring. nih.gov For D-Mannose in an aqueous solution, the equilibrium favors the α-anomer (approximately 65.5%) over the β-anomer (34.5%). nih.gov

The encapsulation by a host molecule can significantly influence this anomeric equilibrium. Studies involving Cucurbit rsc.orguril have shown that the host can selectively bind and stabilize a specific anomer. For D-glucosamine and D-galactosamine, the α-anomer is preferentially bound and stabilized within the CB rsc.org cavity.

However, D-Mannosamine presents a notable exception. NMR analyses have revealed that, unlike other tested amino saccharides, the encapsulation of D-Mannosamine by CB rsc.org does not result in the supramolecular stabilization of its α-anomer. This distinct behavior is attributed to the specific stereochemistry of D-Mannosamine. In its most stable ⁴C₁ chair conformation, D-Mannosamine features an axially oriented amino group at the C-2 position. This axial configuration may introduce steric or electronic effects that disfavor the specific geometry required for the preferential stabilization of one anomer over the other within the host cavity.

Anomeric Equilibrium of D-Mannose and D-Glucose in Aqueous Solution
Monosaccharide% α-anomer% β-anomerReference
D-Mannose65.5%34.5% nih.gov
D-Glucose38%62% nih.gov

This table illustrates the natural anomeric distribution for D-Mannose and D-Glucose in water, highlighting the inherent preference of D-Mannose for the α-anomer even without a host molecule.

The study of these host-guest interactions and their effect on anomeric stability is crucial for understanding molecular recognition principles and for the design of responsive supramolecular systems.

Applications of D Mannosamine Hydrochloride As a Research Tool

Probing Glycoprotein (B1211001) and Glycolipid Functions in Biological Systems

D-Mannosamine hydrochloride is instrumental in elucidating the roles of glycoproteins and glycolipids, which are vital for cell signaling, adhesion, and membrane structure. cymitquimica.com Research has shown that mannosamine (B8667444) can directly interfere with the synthesis of these complex molecules.

One key application is in the study of glycosylphosphatidylinositol (GPI) anchors, which tether many proteins to the cell surface. Studies have demonstrated that mannosamine can block the incorporation of GPI into proteins. nih.gov This inhibition leads to a reduction in the surface expression of GPI-anchored proteins, effectively converting them from membrane-bound to secreted products. nih.gov This effect is thought to occur because mannosamine depletes the cell of transfer-competent GPI-precursor lipids, providing strong evidence for the role of GPI anchors in protein trafficking and localization within polarized epithelial cells. nih.gov

Furthermore, research using Madin-Darby canine kidney (MDCK) cells revealed that incubating them with D-mannosamine alters the structure of lipid-linked oligosaccharides, the precursors for N-linked glycosylation. nih.gov Instead of the typical large, glucose-containing oligosaccharide (Glc3Man9GlcNAc2), the cells primarily synthesized smaller structures (Man5GlcNAc2 and Man6GlcNAc2). nih.gov This finding suggests that mannosamine may inhibit specific mannosyltransferase enzymes involved in building these precursor molecules. nih.gov Interestingly, despite their altered structure, these smaller oligosaccharides were still successfully transferred to proteins, allowing researchers to study the downstream consequences of modified glycosylation on protein processing and function. nih.gov

Research AreaExperimental SystemObserved Effect of D-MannosamineInferred Mechanism/ConclusionCitation
GPI-Anchor SynthesisPolarized MDCK CellsBlocked incorporation of GPI into proteins; reduced surface expression of GPI-anchored proteins.Depletes transfer-competent GPI-precursor lipids, confirming the role of GPI in protein trafficking. nih.gov
Lipid-Linked Oligosaccharide (LLO) FormationMDCK CellsShifted LLO synthesis from Glc3Man9GlcNAc2 to smaller Man5GlcNAc2 and Man6GlcNAc2 structures.Inhibits α-1,2-mannosyl transferases in the LLO biosynthetic pathway. nih.gov

Investigations in Immunological Research Contexts

The immune system relies heavily on carbohydrate structures for recognizing pathogens and regulating responses. This compound is a valuable tool in immunology, partly because it is a component of lipopolysaccharide (LPS) found in bacteria like Salmonella and E. coli, which is a potent stimulator of the immune system. caymanchem.com Its ability to modify cell surface glycosylation also allows for the investigation of immune cell interactions. cymitquimica.com

D-Mannosamine and related compounds are used to study how sugars can modulate immune activity. For instance, mannosamine is used to modify nanoparticles to specifically target mannose receptors on the surface of macrophages, which are critical immune cells involved in phagocytosis and antigen presentation. nih.gov This targeting capability highlights its utility in studying immune recognition. nih.gov

While direct studies on D-mannosamine's modulation effects are ongoing, research on its C-2 epimer, D-mannose, provides compelling evidence for the immunoregulatory potential of such sugars. Studies have shown that D-mannose can suppress immunopathology in mouse models of autoimmune diseases by increasing the proportion of regulatory T cells (Treg cells). nih.gov This effect was linked to the promotion of TGF-β activation, a key immunosuppressive cytokine. nih.gov These findings suggest that modifying cellular carbohydrate metabolism can be a powerful tool for modulating immune responses.

Targeting carbohydrate receptors on antigen-presenting cells (APCs) like dendritic cells and macrophages is a key strategy for improving vaccine potency. Research has shown that incorporating mannose-containing structures into vaccine formulations can significantly boost the immune response.

One study developed a DNA vaccine delivered via mannosylated liposomes—lipid nanoparticles decorated with mannose molecules. nih.gov These mannosylated carriers were designed to target the mannose receptor on dendritic cells. nih.gov The results showed that this targeted delivery system led to more efficient gene transfer to dendritic cells and a significantly stronger cytotoxic T lymphocyte (CTL) response compared to standard vaccination methods. nih.gov Similarly, another study used microparticles decorated with mannan (B1593421) (a polymer of mannose) to deliver a subunit vaccine for foot-and-mouth disease. nih.gov This formulation acted as an effective adjuvant, enhancing the uptake of the vaccine by immune cells and stimulating a robust and sustained immune response. nih.gov These studies demonstrate that leveraging mannose-mediated recognition is a promising mechanism for enhancing vaccine efficacy. nih.govnih.gov

Research into Cellular Recognition Processes

Cellular recognition, the process by which cells identify and interact with each other and their environment, is fundamental to multicellular life and is often mediated by cell-surface carbohydrates. D-Mannosamine is used to explore these interactions. As a component of bacterial LPS, it is part of a classic molecular pattern recognized by the innate immune system's Toll-like receptors. caymanchem.com

In a more targeted application, mannosamine is conjugated to nanoparticles to facilitate their recognition and uptake by specific cells. nih.gov Mannosamine molecules on the surface of a nanoparticle act as ligands that bind with high affinity to mannose receptors on macrophages. nih.gov This specific ligand-receptor interaction triggers receptor-mediated endocytosis, a process where the cell actively engulfs the nanoparticle. nih.gov This use of mannosamine provides a clear model for studying how specific carbohydrate structures mediate cellular recognition and subsequent biological events like internalization.

Glycobiological Research in Oncogenesis

The study of changes in glycosylation during cancer development, known as oncogenesis, is a critical area of research. It is well-established that aberrant glycosylation is a hallmark of cancer. nih.govnih.gov this compound and its derivatives are used to probe the functional consequences of these changes. cymitquimica.comnih.gov

Research has shown that D-Mannosamine exhibits direct antitumor activity against certain human malignant T-lymphoid cell lines, suggesting its potential as a research tool to understand cancer cell vulnerabilities. nih.gov Furthermore, derivatives of mannosamine have been synthesized to have more specific effects. For example, a compound named per-butanoylated N-acetyl-D-mannosamine (Bu₄ManNAc) was shown to reduce the invasive capabilities of metastatic breast cancer cells. nih.gov This effect was achieved by down-regulating the expression of pro-invasive genes like MUC1 and MMP-9, demonstrating a clear link between a mannosamine derivative and the molecular machinery of cancer metastasis. nih.gov

Cancer cells display profoundly altered glycan profiles compared to their healthy counterparts, including changes in sialylation, fucosylation, and the expression of truncated O-glycans. nih.govnih.gov These changes affect cell adhesion, signaling, and immune evasion. D-Mannosamine can be used to investigate these phenomena. By inhibiting the synthesis of normal glycan structures, as seen with its effect on GPI anchors and lipid-linked oligosaccharides, mannosamine allows researchers to study the functional impact of losing or altering specific glycans, mimicking changes seen in malignant cells. nih.govnih.gov

Detailed glycoproteomic studies comparing cancer cells to non-tumorigenic cells have revealed highly specific alterations, such as hypersialylation and an increase in mannose-6-phosphate (B13060355) (M6P) modification on N-glycans in colon cancer cells. researchgate.net These detailed findings provide a map of aberrant glycosylation in cancer. D-Mannosamine and its analogs can be used as tools to perturb the glycosylation pathways responsible for these changes, helping to uncover their precise role in driving cancer progression. For instance, since derivatives of mannosamine can alter the expression of aberrantly glycosylated proteins like MUC1, they provide a means to dissect the link between specific glycan changes and cancer cell behavior. nih.gov

Research FocusKey FindingModel System/CompoundSignificance in Oncogenesis ResearchCitation
Cancer Cell InvasionReduced invasion of metastatic cells.Bu₄ManNAc on MDA-MB-231 breast cancer cellsDemonstrates that mannosamine derivatives can modulate metastatic potential by altering oncogene expression (MUC1, MMP-9). nih.gov
Direct CytotoxicityToxic to malignant T-lymphoid cell lines.D-Mannosamine on human leukemia cell linesSuggests the cell membrane as a potential target for anti-cancer activity in specific hematological malignancies. nih.gov
Mapping Aberrant GlycosylationCancer cells show hypersialylation and hyper-M6P modification.N-glycoproteome analysis of HCT116 colon cancer cellsProvides specific molecular targets and pathways that can be probed using tools like D-mannosamine to understand their functional roles. researchgate.net

Antiviral Mechanisms Research

The glycosylation of viral proteins is a critical step for the replication and infectivity of many viruses. D-mannosamine and its analogues are instrumental in research focused on disrupting this process.

Scientific investigations have shown that mannose analogues can act as antiviral agents by interfering with the synthesis of the lipid-linked oligosaccharide precursors required for N-linked glycosylation. For example, the mannose analogue 2-deoxy-2-fluoro-D-mannose has been observed to inhibit the formation of the dolichol-pyrophosphate-oligosaccharide, a key component in the protein glycosylation cycle. patsnap.com This inhibition disrupts the proper folding and function of viral envelope proteins, thereby reducing viral infectivity.

Further research has focused on the endomannosidase pathway, an alternative route for glycoprotein processing. nih.govsigmaaldrich.com Inhibitors of the enzyme endo-α-1,2-mannosidase (MANEA), which is central to this pathway, have been shown to alter the N-glycan structures on viral glycoproteins. nih.govsigmaaldrich.com This alteration can lead to an increased prevalence of high-mannose N-glycans on viral proteins, which has been demonstrated to decrease the infectivity of viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Dengue Virus (DENV) in cellular models. sigmaaldrich.com The inhibition of glucosamine (B1671600) incorporation into viral polypeptides by certain prostaglandins (B1171923) has also been shown to result in defectively glycosylated and non-functional viral proteins, preventing virus maturation. sigmaaldrich.com These studies highlight the potential of targeting glycosylation pathways with mannosamine-related compounds as a broad-spectrum antiviral strategy.

Table 1: Research Findings on Interference with Viral Protein Glycosylation

Research FocusCompound/MethodKey FindingViral Model(s)Reference
Inhibition of Oligosaccharide-Lipid Synthesis2-Deoxy-2-fluoro-D-mannoseInhibits the synthesis of man(GlcNAc)2-PP-Dol, a precursor for protein glycosylation.Influenza Virus patsnap.com
Endomannosidase Pathway InhibitionGlcIFG (MANEA inhibitor)Alters N-glycan structures on viral proteins, reducing viral infectivity.BVDV, DENV nih.govsigmaaldrich.com
Inhibition of Glucosamine IncorporationProstaglandin A1Selectively inhibits glucosamine incorporation into viral glycoproteins, creating non-functional proteins.Sendai Virus sigmaaldrich.com

Explorations in Neuroscience Research

The roles of mannose and its derivatives in the central nervous system are an expanding area of investigation. Research has explored their potential to influence neuronal health, mitigate neuroinflammation, and address neuropathic pain.

While direct research on this compound is limited, studies on its acetylated form, N-acetyl-D-mannosamine (ManNAc), and the related sugar D-mannose, provide significant insights. ManNAc, a precursor to sialic acid, is crucial for the function of glycoproteins and glycolipids on cell surfaces. Research has shown that ManNAc treatment can alleviate age-related cognitive decline in dogs, significantly reducing errors in place-learning tests. nih.govnih.gov Furthermore, in vitro studies have indicated that ManNAc can induce neural proliferation and dendrite outgrowth. nih.gov

D-mannose has been studied for its anti-inflammatory effects on neuroinflammation. In animal models of experimental autoimmune encephalomyelitis, D-mannose was found to improve symptoms by decreasing oxidative stress and blocking phagocytosis by macrophages and microglia. nih.gov It appears to exert these effects by diminishing the proinflammatory response and enhancing the anti-inflammatory response from these key immune cells of the central nervous system. nih.gov In models of chemotherapy-induced peripheral neuropathic pain, mannose-coated nanoparticles were shown to relieve pain by reducing reactive oxygen species (ROS) and levels of inflammatory cytokines like IL-6 and TNF-α in macrophages near the sciatic nerve. nih.govnih.gov

Table 2: Findings from Neuroscience Research with Mannose Derivatives

CompoundResearch ModelKey FindingPotential ImpactReference
N-acetyl-D-mannosamine (ManNAc)Aged DogsAlleviated age-related decline in place-learning ability.Therapy for age-related cognitive dysfunction. nih.govnih.gov
N-acetyl-D-mannosamine (ManNAc)In VitroInduced neural proliferation and dendrite outgrowth.Neuronal regeneration. nih.gov
D-mannoseMurine EAE ModelImproved symptoms by reducing oxidative stress and blocking phagocytosis.Treatment for neuroinflammatory diseases like multiple sclerosis. nih.gov
Mannose-coated NanoparticlesMouse CIPNP ModelRelieved neuropathic pain by reducing ROS and inflammatory cytokines.Novel approach for relieving chemotherapy-induced neuropathic pain. nih.govnih.gov

Applications in Gene Therapy Research

The development of effective gene delivery systems is a cornerstone of gene therapy. Research has indicated that simple sugars like D-mannose can be used to enhance the efficacy of non-viral gene delivery. In a study focused on treating chronic neuropathic pain, the co-administration of D-mannose with a plasmid DNA (pDNA) encoding for the anti-inflammatory cytokine Interleukin-10 (IL-10) was investigated. nih.gov The results showed that D-mannose significantly prolonged the pain-suppressive effects of the IL-10 gene therapy in a rat model. nih.gov It also enhanced the release of the pDNA-derived IL-10 protein in cell cultures. nih.gov The proposed mechanism suggests that D-mannose may optimize the uptake of the naked plasmid DNA by tuning spinal immune cells, such as macrophages, toward a pro-phagocytic, anti-inflammatory phenotype. nih.gov This approach presents a novel strategy for improving the efficiency of non-viral gene therapy for conditions like chronic pain. nih.gov

Engineering of Targeted Delivery Systems for Research Probes

Targeting specific cells or tissues is a major goal in drug delivery and molecular imaging. D-mannosamine is utilized in this area by leveraging the mannose receptors that are highly expressed on the surface of certain cells, such as macrophages.

Researchers have successfully engineered nanoparticle delivery systems by conjugating D-mannosamine to polymeric carriers. nih.gov A common choice for this carrier is a copolymer of poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG). The process involves activating the terminal carboxyl groups of the PLGA-PEG copolymer and then chemically linking them to the amino group of D-mannosamine, forming a stable amide bond. nih.gov This creates a mannosamine-functionalized nanoparticle (MAN-PLGA-PEG).

These engineered nanoparticles are designed to carry therapeutic agents or research probes. nih.govnih.gov For example, rifapentine-loaded MAN-PLGA-PEG nanoparticles have been developed for targeted therapy against Mycobacterium tuberculosis, which resides within macrophages. nih.gov Studies have shown that the phagocytic uptake of these mannosamine-modified nanoparticles by macrophages is significantly higher than that of unmodified PLGA-PEG nanoparticles. nih.gov This enhanced uptake facilitates the intracellular clearance of the bacteria. nih.gov Similarly, these targeted nanoparticles can be used to deliver fluorescent probes, such as Rhodamine B, for specific cancer cell imaging applications. nih.gov The conjugation with PLGA-PEG provides a versatile and biodegradable platform for the targeted delivery of research probes and therapeutics. nih.govnih.gov

Table 3: Characteristics of D-Mannosamine Conjugated Nanoparticles

Nanoparticle SystemDrug/ProbeCarrierKey CharacteristicResearch ApplicationReference
RPT-MAN-PLGA-PEG NPsRifapentine (RPT)PLGA-PEGEnhanced phagocytic uptake by macrophages.Targeted anti-tuberculosis therapy. nih.gov
Dual Drug-loaded NPsRifapentine & IsoniazidPLGA-PEG-MANMacrophage-targeting capability.Enhanced anti-tuberculosis therapy. nih.govnih.gov
PPF-PLGA-PEG-RhB/FARhodamine B (RhB) & Folic Acid (FA)PPF-PLGA-PEGSpecific cancer cell targeting and imaging.Targeted cancer imaging. nih.gov

Receptor-Mediated Cellular Uptake in Research Models (e.g., Macrophages)

This compound serves as a critical tool in glycobiology and immunology research, primarily due to its specific interaction with cell surface receptors, leading to its uptake into cells. This process, known as receptor-mediated endocytosis, is particularly significant in models involving macrophages, which play a central role in the immune system.

Macrophages express a variety of pattern recognition receptors on their surface that identify molecular patterns on pathogens and other substances. Among these is the Macrophage Mannose Receptor (MMR), also known as CD206. mdpi.comscience.gov The MMR is a C-type lectin receptor that recognizes and binds to carbohydrate structures, specifically those terminating in mannose, fucose, or N-acetylglucosamine. mdpi.comnih.govcapes.gov.br This binding initiates the internalization of the ligand, making the MMR a key player in phagocytosis, endocytosis, and immune modulation. mdpi.comnih.gov

Due to its structure as an amino sugar derivative of mannose, D-mannosamine acts as a ligand for the MMR. nih.govcymitquimica.com This characteristic allows researchers to use D-mannosamine and its conjugates to specifically target macrophages. The amine group at the C-2 position provides a site for chemical modification, enabling its attachment to various molecules and nanoparticles for research purposes. cymitquimica.comcaymanchem.com

The primary mechanism for the cellular entry of D-mannosamine and mannosylated compounds into macrophages is receptor-mediated endocytosis. nih.gov Upon binding of the mannose-containing ligand to the MMR, the cell membrane invaginates to form a vesicle, enclosing the receptor-ligand complex and transporting it into the cell. nih.gov This targeted uptake is highly efficient and specific, making it a valuable strategy for delivering substances directly to macrophages. nih.gov

Research has extensively utilized this pathway to study macrophage function and to develop targeted delivery systems. For instance, nanoparticles have been surface-modified with D-mannosamine to enhance their uptake by macrophages. nih.gov This approach is being explored for delivering therapeutic agents for diseases where macrophages are key players, such as tuberculosis, as the bacterium Mycobacterium tuberculosis resides within these cells. nih.govnih.gov

A common experimental method to confirm that the uptake is mediated by the MMR involves competition assays. In these studies, the uptake of a mannosylated substance (e.g., a fluorescently labeled nanoparticle) by macrophages is measured in the presence and absence of an excess of free D-mannosamine. mdpi.comnih.gov A significant reduction in the uptake of the mannosylated substance in the presence of free D-mannosamine indicates that both are competing for the same receptor, thus confirming the involvement of the MMR in the uptake process. mdpi.comnih.gov For example, one study demonstrated that the uptake of mannosamine-modified nanoparticles by RAW264.7 macrophage cells was inhibited by the addition of free D-mannosamine. nih.gov

Interactive Data Tables

Table 1: Research Findings on D-Mannosamine Mediated Uptake in Macrophages

Research FocusCell ModelKey FindingImplicationReference
Targeted Drug DeliveryRAW264.7 MacrophagesD-mannosamine modified nanoparticles showed significantly higher phagocytic uptake compared to unmodified nanoparticles.D-mannosamine can be used to effectively target macrophages for drug delivery. nih.gov
Uptake Mechanism ConfirmationRAW264.7 MacrophagesFree D-mannosamine competitively inhibited the uptake of mannosamine-modified nanoparticles.Confirms that the uptake is mediated by the macrophage mannose receptor. mdpi.comnih.gov
Pathogen RecognitionHuman Monocyte-Derived Macrophages (MDMs)The mannose receptor mediates the phagocytosis of various pathogens like Mycobacterium tuberculosis.Highlights the natural role of the mannose receptor in immunity, which can be exploited for research. nih.govnih.gov
Nanoparticle InternalizationRAW264.7 MacrophagesIntracellular uptake of mannose-modified polyrotaxanes (Man-PRX) was observed in MMR-positive RAW264.7 cells but not in MMR-negative NIH/3T3 cells.Demonstrates the specificity of mannose-mediated uptake for cells expressing the mannose receptor. mdpi.com

Q & A

Q. How should D-Mannosamine hydrochloride be stored to maintain stability in laboratory settings?

this compound should be stored in a tightly sealed container at room temperature (15–25°C) in a dry, well-ventilated area. Avoid exposure to moisture, heat, and incompatible substances (e.g., strong oxidizing agents). Long-term stability may require desiccant packs or inert gas purging for hygroscopic batches .

Q. What are the critical safety precautions for handling this compound in experimental workflows?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders in non-ventilated areas .
  • Ventilation: Conduct experiments in fume hoods or well-ventilated spaces to avoid inhalation of dust .
  • First Aid: For skin/eye contact, rinse immediately with water for 15 minutes. If ingested, seek medical attention and provide SDS documentation .

Q. How can researchers ensure complete dissolution of this compound in aqueous buffers?

this compound has a solubility of 0.1 g/mL in water. For consistent dissolution:

  • Use pre-warmed (37°C) ultrapure water or PBS.
  • Vortex intermittently during dissolution.
  • Filter-sterilize (0.22 µm) to remove undissolved particulates .

Q. What analytical methods are recommended for verifying the purity of this compound?

  • TLC: Use silica gel plates with a mobile phase of butanol:acetic acid:water (4:1:1); purity ≥98% is typical for research-grade batches .
  • HPLC: C18 reverse-phase column with UV detection at 195 nm .
  • Polarimetry: Confirm specific optical rotation ([α]D²⁵ = −3.7 ± 0.5° in H₂O) to detect enantiomeric impurities .

Advanced Research Questions

Q. How can this compound be utilized in metabolic labeling studies of sialic acid biosynthesis?

D-Mannosamine is a precursor for N-acetylneuraminic acid (Neu5Ac) biosynthesis. Methodological steps include:

  • Cell Treatment: Incubate cells with 1–10 mM this compound in culture medium for 24–48 hours.
  • Detection: Use fluorophore-conjugated lectins (e.g., MAL-II for α2,3-linked sialic acids) or metabolic labeling with azide-modified analogs (e.g., Ac₄ManNAz) followed by click chemistry .
  • Validation: Confirm incorporation via mass spectrometry or Western blot with sialylation-specific antibodies .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s bioactivity?

  • Source Certification: Procure batches with ≥98% purity (TLC/HPLC-validated) from suppliers adhering to GMP standards .
  • Pre-treatment: Lyophilize hygroscopic batches to standardize water content.
  • Dose-Response Calibration: Perform pilot dose curves (0.1–10 mM) in cell cultures to account for potency variations .

Q. How should researchers address contradictory data on this compound’s cytotoxicity across studies?

  • Contextual Factors: Assess cell type-specific tolerance (e.g., HEK293 vs. primary neurons) and exposure duration.
  • Control Experiments: Include mannose or glucosamine analogs to isolate toxicity specific to D-Mannosamine .
  • Mechanistic Profiling: Measure ATP levels, ROS production, and apoptosis markers (e.g., caspase-3) to differentiate metabolic stress from direct cytotoxicity .

Q. What are the optimal conditions for enzymatic conversion of this compound to N-acetylmannosamine (ManNAc) in vitro?

  • Enzyme Selection: Use recombinant GlcNAc 2-epimerase (e.g., from Thermobifida halotolerans) at 37°C, pH 7.4 .
  • Reaction Setup: 50 mM this compound, 10 mM ATP, 5 mM acetyl-CoA, and 1 U/mL epimerase in Tris-HCl buffer.
  • Product Quantification: Monitor ManNAc yield via HPAEC-PAD or LC-MS .

Q. How can cross-reactivity of this compound with carbohydrate-binding proteins be minimized in glycan array studies?

  • Blocking Steps: Pre-incubate arrays with 1% BSA or 0.1% Tween-20 to reduce nonspecific binding.
  • Competitive Inhibition: Include 10 mM free mannose or N-acetylglucosamine in assay buffers .
  • Validation: Use knockout cell lines (e.g., Siat1⁻/⁻) to confirm binding specificity .

Q. What methodologies enable real-time tracking of this compound uptake in live-cell imaging?

  • Fluorescent Probes: Conjugate D-Mannosamine with BODIPY or 2-NBDG via reductive amination .
  • Microscopy: Use confocal imaging with time-lapse tracking (e.g., every 5 mins for 1 hour).
  • Quantification: Analyze fluorescence intensity in cytoplasmic regions using Fiji/ImageJ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.